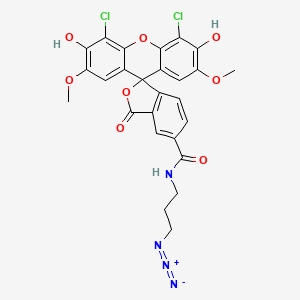
JOE azide, 5-isomer
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
JOE azide, 5-isomer is a fluorescent dye with the molecular formula C26H20N4Cl2O8 and a molecular weight of 587.37 g/mol . It emits light in the yellow region of the spectrum and is often used in quantitative polymerase chain reaction (qPCR) and oligonucleotide labeling through click chemistry . This compound is an azide derivative of JOE, specifically the pure 5-isomer .
Preparation Methods
Synthetic Routes and Reaction Conditions
This can be achieved through a nucleophilic substitution reaction where an azide ion replaces a suitable leaving group on the JOE molecule . The reaction typically requires an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and is carried out under mild conditions to preserve the integrity of the fluorescent dye .
Industrial Production Methods
Industrial production of JOE azide, 5-isomer follows similar synthetic routes but on a larger scale. The process involves rigorous quality control measures, including nuclear magnetic resonance (NMR) and high-performance liquid chromatography-mass spectrometry (HPLC-MS) to ensure the purity and consistency of the product .
Chemical Reactions Analysis
Types of Reactions
JOE azide, 5-isomer primarily undergoes click chemistry reactions, particularly the azide-alkyne cycloaddition, which forms stable triazole linkages . This reaction is highly selective and efficient, making it ideal for bioconjugation and labeling applications .
Common Reagents and Conditions
The azide-alkyne cycloaddition reaction typically requires a copper(I) catalyst and can be performed in various solvents, including water, DMF, and DMSO . The reaction conditions are generally mild, with temperatures ranging from room temperature to slightly elevated temperatures .
Major Products
The major product of the azide-alkyne cycloaddition reaction involving this compound is a triazole-linked conjugate. This product retains the fluorescent properties of the JOE dye, making it useful for various labeling and detection applications .
Scientific Research Applications
JOE azide, 5-isomer has a wide range of applications in scientific research:
Mechanism of Action
The primary mechanism of action of JOE azide, 5-isomer involves its participation in click chemistry reactions. The azide group reacts with alkynes to form triazole linkages, a process that is facilitated by a copper(I) catalyst . This reaction is highly specific and efficient, allowing for the precise labeling of target molecules .
Comparison with Similar Compounds
Similar Compounds
TAMRA phosphoramidite, 5-isomer: Used for the synthesis of 5’-labeled oligonucleotides and shares similar applications in nucleic acid labeling.
Perylene azide: A bright and photostable fluorescent label with green fluorescence, used in similar bioconjugation applications.
Uniqueness
JOE azide, 5-isomer is unique due to its specific emission in the yellow region of the spectrum and its high efficiency in click chemistry reactions . Its relatively lower hydrophobicity compared to HEX dye makes it more suitable for certain aqueous applications .
Properties
Molecular Formula |
C26H20Cl2N4O8 |
|---|---|
Molecular Weight |
587.4 g/mol |
IUPAC Name |
N-(3-azidopropyl)-4',5'-dichloro-3',6'-dihydroxy-2',7'-dimethoxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carboxamide |
InChI |
InChI=1S/C26H20Cl2N4O8/c1-37-16-9-14-22(18(27)20(16)33)39-23-15(10-17(38-2)21(34)19(23)28)26(14)13-5-4-11(8-12(13)25(36)40-26)24(35)30-6-3-7-31-32-29/h4-5,8-10,33-34H,3,6-7H2,1-2H3,(H,30,35) |
InChI Key |
HEOCCOHXKKBACD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=C2C(=C1)C3(C4=C(C=C(C=C4)C(=O)NCCCN=[N+]=[N-])C(=O)O3)C5=CC(=C(C(=C5O2)Cl)O)OC)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















